molecular formula C23H21N5O6 B2916791 N-(2,5-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 959533-46-1

N-(2,5-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Katalognummer: B2916791
CAS-Nummer: 959533-46-1
Molekulargewicht: 463.45
InChI-Schlüssel: UXTIRAMUNKPLPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring a quinazoline-dione core fused with a [1,3]dioxolo[4,5-g] ring system. The quinazoline moiety is substituted at the 7-position with a (3-methyl-1,2,4-oxadiazol-5-yl)methyl group, while the acetamide side chain at position 2 is linked to a 2,5-dimethylphenyl group. The [1,3]dioxolo group may enhance metabolic stability, and the dimethylphenyl substituent could influence lipophilicity and receptor binding .

Eigenschaften

IUPAC Name

N-(2,5-dimethylphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O6/c1-12-4-5-13(2)16(6-12)25-20(29)9-27-17-8-19-18(32-11-33-19)7-15(17)22(30)28(23(27)31)10-21-24-14(3)26-34-21/h4-8H,9-11H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTIRAMUNKPLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,5-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of derivatives that feature both oxadiazole and quinazoline moieties. The presence of these functional groups contributes to its diverse biological properties.

Property Value
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight342.36 g/mol
IUPAC NameN-(2,5-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms. Studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic pathways and inhibiting anti-apoptotic proteins. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to disrupt mitochondrial membrane potential and activate caspases involved in the apoptotic pathway.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , particularly against Gram-positive bacteria and certain fungi. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and function.

Microorganism Activity
Staphylococcus aureusInhibitory concentration (MIC): 32 µg/mL
Escherichia coliInhibitory concentration (MIC): 64 µg/mL

The biological activity of N-(2,5-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity related to apoptosis and cell survival.
  • Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) have been observed upon treatment with this compound.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of the compound in vivo using murine models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle only.

Study 2: Antimicrobial Screening

In another study focused on antimicrobial screening, the compound was tested against a panel of bacterial strains. It exhibited promising results against resistant strains of Staphylococcus aureus.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

The compound shares structural motifs with several synthesized derivatives reported in the literature, particularly those involving quinazoline, acetamide, and heterocyclic substituents. Below is a detailed comparison based on available evidence:

Core Structure and Functional Group Variations
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Quinazoline-dione + [1,3]dioxolo - (3-methyl-1,2,4-oxadiazol-5-yl)methyl
- 2,5-dimethylphenyl acetamide
Oxadiazole, dioxolo, acetamide, dimethylphenyl
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide (7j) Triazole + acetamide - Naphthalen-2-yloxy
- p-tolyl
Triazole, naphthyloxy, acetamide, methylphenyl
N-(2-Chlorophenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7k) Triazole + acetamide - Naphthalen-2-yloxy
- 2-chlorophenyl
Triazole, naphthyloxy, acetamide, chlorophenyl
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide Quinazoline + benzamide - 4-methylphenyl
- 3,5-dimethoxybenzamide
Quinazoline, benzamide, methoxy, methylphenyl

Key Observations :

  • The target compound’s quinazoline-dione core distinguishes it from triazole-based analogs (e.g., 7j, 7k) and simpler quinazoline derivatives (e.g., ). The dioxolo ring fused to quinazoline is unique and may confer rigidity or electronic effects.
  • The 1,2,4-oxadiazole substituent in the target compound contrasts with the 1,2,3-triazole groups in compounds 7j–7m . Oxadiazoles generally exhibit higher metabolic stability compared to triazoles due to reduced susceptibility to enzymatic hydrolysis.
  • The 2,5-dimethylphenyl acetamide side chain in the target compound differs from the chlorophenyl or p-tolyl groups in analogs (7j–7m), which may alter steric and electronic interactions in biological systems.
Spectroscopic and Analytical Data

While spectroscopic data for the target compound are unavailable in the provided evidence, comparisons can be drawn from analogs:

Compound HRMS (Calculated [M+H]+) HRMS (Observed [M+H]+) Key NMR Signals (δ ppm)
7j 373.1665 373.1650 2.25 (s, Ar-Me), 5.30 (–NCH2CO–), 7.14–8.34 (Ar-H), 10.41 (–NH)
7k 393.1118 393.1129 5.31 (–NCH2CO–), 7.16–7.85 (Ar-H), 10.72 (–NH)
7l 393.1118 393.1132 5.31 (–NCH2CO–), 7.16–7.85 (Ar-H), 10.72 (–NH)
Target Compound Anticipated signals: ~5.30 (–NCH2CO–), 2.25 (dimethylphenyl), 6.5–8.0 (Ar-H, oxadiazole)

Notes:

  • The absence of a –NH signal in the target compound’s oxadiazole group (vs. triazole analogs) could simplify NMR interpretation.
  • The dimethylphenyl group would likely produce distinct upfield shifts compared to chlorophenyl or naphthyloxy substituents .

Research Implications and Limitations

  • Structural Advantages : The dioxolo-quinazoline core and oxadiazole substituent may enhance stability and binding affinity compared to triazole-based analogs.
  • Data Gaps: No biological activity or crystallographic data (e.g., from SHELX or ORTEP ) are available for the target compound, limiting functional comparisons.
  • Future Directions : Comparative studies on pharmacokinetics and receptor interactions with analogs (e.g., 7j, ) are needed to validate theoretical advantages.

Q & A

Basic: What synthetic methodologies are recommended for constructing the quinazolinone-oxadiazole core of this compound?

The quinazolinone-oxadiazole hybrid structure can be synthesized via 1,3-dipolar cycloaddition , a robust method for forming heterocyclic systems. Key steps include:

  • Precursor preparation : Use azide derivatives (e.g., 5j, 5k) and alkynes (e.g., 2b) as dipolarophiles, as demonstrated in analogous acetamide syntheses .
  • Reaction optimization : Employ DMSO-d6 or toluene as solvents under ambient or reflux conditions to balance reactivity and yield.
  • Characterization : Validate structural integrity using IR spectroscopy (C=O at ~1676 cm⁻¹, C-N at ~1315 cm⁻¹) and multinuclear NMR (e.g., δ 5.30 ppm for -NCH2CO- protons in DMSO-d6) .

Basic: How do functional groups like the 1,2,4-oxadiazole and dimethylphenyl substituents influence reactivity during synthesis?

  • 1,2,4-Oxadiazole : Acts as a bioisostere for ester or amide groups, enhancing metabolic stability. Its methyl substituent at position 3 (3-methyl) may sterically hinder undesired side reactions during cycloaddition .
  • Dimethylphenyl group : The 2,5-dimethyl configuration on the phenyl ring reduces steric hindrance compared to ortho-substituted analogs, facilitating nucleophilic acetamide bond formation. Monitor reactivity using HRMS (e.g., [M+H]+ calculated vs. observed deviations ≤ 0.0015 Da) to confirm successful coupling .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity in analogs?

  • Substituent variation : Systematically modify the quinazolinone’s 7-position (e.g., replacing methyl with halogens or bulky groups) and the acetamide’s aryl moiety (e.g., chlorophenyl vs. naphthyl derivatives) to assess effects on target binding .
  • Activity assays : Pair in vitro antioxidant screening (e.g., DPPH radical scavenging) with X-ray crystallography (as in pyrazolo-benzothiazine analogs) to correlate substituent effects with conformational stability .
  • Statistical modeling : Apply multivariate regression to identify substituent parameters (e.g., logP, steric bulk) that drive activity, using software like COMSOL for predictive simulations .

Advanced: What computational strategies are effective for predicting interactions between this compound and biological targets?

  • Molecular docking : Use software (e.g., AutoDock Vina) to model binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the oxadiazole’s hydrogen-bonding capacity. Validate with MD simulations to assess binding stability .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., the quinazolinone’s carbonyl group) for electrophilic/nucleophilic modifications .
  • AI-driven optimization : Implement neural networks trained on structural analogs (e.g., triazolo-pyrimidine sulfonamides) to predict synthetic pathways or toxicity profiles .

Advanced: How should researchers resolve contradictory data in spectroscopic characterization across studies?

  • NMR discrepancies : Compare solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts. For example, -NH protons may appear at δ 10.41 ppm in DMSO but broaden in less polar solvents .
  • HRMS anomalies : Calibrate instruments with internal standards (e.g., sodium trifluoroacetate) to minimize mass accuracy errors. Replicate syntheses to distinguish artifacts from structural variations .
  • Cross-validation : Augment data with X-ray crystallography (as in pyrazolo-benzothiazine studies) to confirm bond angles and torsion angles in ambiguous cases .

Advanced: What process engineering approaches improve scalability for multi-step syntheses of such complex heterocycles?

  • Membrane separation : Integrate nanofiltration membranes to purify intermediates (e.g., azide precursors) and reduce solvent waste, aligning with CRDC subclass RDF2050104 .
  • Flow chemistry : Use microreactors for exothermic steps (e.g., cycloadditions) to enhance heat transfer and minimize decomposition .
  • Process control : Implement AI-driven PAT (Process Analytical Technology) for real-time monitoring of reaction progress (e.g., via inline FTIR) to adjust parameters dynamically .

Advanced: How can mechanistic studies elucidate the role of the 1,3-dioxolo group in modulating reactivity?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated 1,3-dioxolo derivatives to identify rate-determining steps (e.g., proton transfer vs. ring opening) .
  • Trapping experiments : Use radical scavengers (e.g., TEMPO) or electrophilic traps to detect transient intermediates during oxidation of the dioxolo moiety .
  • Theoretical modeling : Apply DFT to map potential energy surfaces for ring-opening pathways, guiding the design of hydrolytically stable analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.